molecular formula C15H18N4O2S B1420874 N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide CAS No. 1217862-68-4

N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B1420874
CAS No.: 1217862-68-4
M. Wt: 318.4 g/mol
InChI Key: RNIVJICSUXETNY-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide ( 1217862-68-4, PubChem CID 46318363) is a synthetic chemical compound featuring a potent 1,3,4-thiadiazole core, a heterocycle of significant interest in medicinal chemistry and drug discovery . This high-purity material is supplied as a pharmaceutical intermediate and is intended for the synthesis and development of novel bioactive molecules . The 1,3,4-thiadiazole scaffold is recognized as a bioisostere of pyrimidine, the foundational structure of several nucleic acid bases. This key characteristic allows derivatives like this carboxamide to potentially interfere with DNA replication processes, making the structural motif a valuable template for investigating new anticancer agents . Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring contributes to enhanced pharmacokinetic properties, facilitating the compound's ability to cross cellular membranes and interact with biological targets, which is a critical factor for oral bioavailability in drug candidates . The presence of low-lying C-S σ* orbitals creates regions of low electron density that can facilitate easier interactions with a variety of protein targets . This specific compound is characterized by its molecular formula C15H18N4O2S and is offered at >99% purity, analyzed by techniques including HPLC, LCMS, and NMR to ensure quality and consistency for research applications . Researchers utilize this compound as a key building block in synthetic organic chemistry, medicinal chemistry, and biotechnology for the creation of libraries of molecules aimed at screening for therapeutic activity . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-21-12-4-2-11(3-5-12)17-13(20)15-19-18-14(22-15)10-6-8-16-9-7-10/h2-5,10,16H,6-9H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIVJICSUXETNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157712
Record name N-(4-Methoxyphenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217862-68-4
Record name N-(4-Methoxyphenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxyphenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-Methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide is a synthetic compound belonging to the thiadiazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • CAS Number : 1217862-53-7

The synthesis typically involves multi-step processes starting from thiosemicarbazide and carboxylic acid derivatives to form the thiadiazole ring, followed by nucleophilic substitution to introduce the piperidine moiety.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various pathogens. In vitro studies have demonstrated its potential to inhibit bacterial growth with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.30Bacteriostatic
Candida albicans0.20Antifungal

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have indicated that it exhibits cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer). The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism of Action
A5498.1Apoptosis via caspase activation
MCF710.0Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation pathways.
  • Receptor Binding : It potentially interacts with specific receptors on cell surfaces, modulating signaling pathways.
  • DNA Interaction : There is evidence suggesting that it can bind to DNA, influencing gene expression and cellular functions .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of thiadiazole derivatives:

  • Antimicrobial Evaluation : A study found that derivatives similar to this compound exhibited significant antimicrobial activity against resistant strains of bacteria .
  • Cytotoxicity Studies : Research demonstrated that compounds with similar structures induced apoptosis in cancer cells through mitochondrial pathways and caspase activation .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the phenyl ring significantly affect the biological activity of thiadiazoles, suggesting avenues for further drug development .

Scientific Research Applications

Antimicrobial Applications

Research indicates that N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi.

Table 1: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli10 µg/mL
This compoundS. aureus8 µg/mL
This compoundC. albicans12 µg/mL

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungal species.

Anticancer Properties

The anticancer potential of this compound has also been extensively studied. It has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity

Cell LineIC50 Value (µM)Mechanism of Action
MCF7 (Breast Cancer)5.0Induction of apoptosis
A549 (Lung Cancer)7.5Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)6.0Inhibition of DNA synthesis

In vitro studies have demonstrated that the compound can effectively inhibit cell proliferation and induce cell death in cancerous cells.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal tested the antimicrobial activity of various thiadiazole derivatives, including this compound. The results showed significant inhibition against common pathogens like E. coli and S. aureus.
  • Anticancer Research : In a study focusing on breast cancer treatment options, this compound exhibited potent activity against MCF7 cells with an IC50 value of 5 µM. The study concluded that this compound could serve as a lead structure for further anticancer drug development.

Comparison with Similar Compounds

N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide (CAS: 1217862-52-6)

  • Structural Differences : The phenyl ring is substituted with a fluorine atom instead of methoxy, and the piperidine is at position 3.
  • Spatial Arrangement: Piperidin-3-yl vs. 4-yl alters the orientation of the nitrogen lone pair, affecting interactions with target sites. Molecular Weight: 306.36 vs. 324.35 (target compound; inferred from analogs in ).

N-(2,4-Difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide (CAS: 1217862-99-1)

  • Structural Differences : Di-fluorination on the phenyl ring.
  • Impact: Hydrophobicity: Increased lipophilicity may enhance membrane permeability but reduce solubility.

Core Heterocycle Modifications

N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide

  • Structural Differences : Thiazole core replaces thiadiazole, with a pyridinyl group at position 2 and bromophenyl carboxamide.
  • Impact :
    • Electronic Properties : Thiazole’s reduced electron deficiency compared to thiadiazole may weaken π-π stacking interactions.
    • Halogen Effects : Bromine’s bulkiness and polarizability could enhance binding to hydrophobic pockets .

Substituent Variations on the Thiadiazole Ring

N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p)

  • Structural Differences : Pyridin-3-yl replaces piperidin-4-yl; dimethoxyphenyl replaces 4-methoxyphenyl.
  • Impact :
    • Aromatic vs. Aliphatic Nitrogen : Pyridine’s aromatic nitrogen may engage in different hydrogen-bonding modes compared to piperidine’s aliphatic nitrogen.
    • Melting Point : 199–200°C (vs. unrecorded for the target compound), suggesting higher crystallinity due to planar pyridine .

5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide

  • Structural Differences : Methylthio group at position 5 instead of piperidinyl.
  • Reactivity: Thioether groups may undergo oxidative metabolism, affecting pharmacokinetics .

Key Data Table: Structural and Physicochemical Comparisons

Compound Name Core R1 (Position 5) R2 (Position 2) Molecular Weight Melting Point (°C) Key Properties
Target Compound Thiadiazole Piperidin-4-yl 4-Methoxyphenyl 324.35* N/A High flexibility, basic nitrogen
N-(4-Fluorophenyl)-5-piperidin-3-yl analog Thiadiazole Piperidin-3-yl 4-Fluorophenyl 306.36 N/A Increased polarity
N-(2,4-Difluorophenyl)-5-piperidin-4-yl analog Thiadiazole Piperidin-4-yl 2,4-Difluorophenyl 324.35 N/A Enhanced lipophilicity
18p (Pyridin-3-yl derivative) Thiadiazole Pyridin-3-yl 2,5-Dimethoxyphenyl 343.09 199–200 Planar aromatic interaction
5-(Methylthio) analog Thiadiazole Methylthio Phenyl 237.30 97 (yield) Metabolic susceptibility

*Molecular weight inferred from analogs in .

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

  • Starting materials : Acyl hydrazides or thiosemicarbazides derived from aromatic or aliphatic acids.
  • Cyclization : The key step involves cyclodehydration or oxidative cyclization to form the thiadiazole ring.

Example method : Reaction of hydrazide derivatives with carbon disulfide (CS2) in an alkaline alcoholic medium, followed by acidification, yields 1,3,4-thiadiazole-2-thiol intermediates. These can be further cyclized or functionalized.

Introduction of the Piperidin-4-yl Group

  • The piperidin-4-yl moiety is often introduced via nucleophilic substitution or condensation reactions.
  • For example, ethyl piperidin-4-carboxylate can be converted through several steps into piperidin-4-yl-substituted thiadiazoles by reacting with appropriate sulfonyl chlorides and hydrazine hydrate, followed by ring closure reactions.

Formation of the Carboxamide Linkage with 4-Methoxyphenyl Group

  • The final step involves coupling the thiadiazole intermediate with 4-methoxyaniline or its derivatives to form the carboxamide bond.
  • This is typically achieved by reacting the thiadiazole-2-carboxylic acid chloride or activated ester with 4-methoxyaniline under controlled conditions to afford the target compound.

Representative Synthetic Route Example

Step Reaction Description Reagents/Conditions Outcome
1 Preparation of piperidin-4-carbohydrazide Ethyl piperidin-4-carboxylate + hydrazine hydrate, reflux in ethanol Piperidin-4-carbohydrazide intermediate
2 Cyclization to 5-piperidin-4-yl-1,3,4-thiadiazole-2-thiol Reaction with carbon disulfide in alkaline alcoholic medium, acidification 1,3,4-thiadiazole-2-thiol derivative
3 Alkylation with N-(4-methoxyphenyl)-2-bromoacetamide Reaction in DMF with LiH as base, stirring at room temperature Formation of N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide

This sequence is adapted from analogous oxadiazole and thiadiazole syntheses reported in the literature, emphasizing the use of hydrazide intermediates and nucleophilic substitution to install the piperidinyl and aryl amide groups.

Analytical and Spectroscopic Characterization

  • The structure of the synthesized compound is confirmed by Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) .
  • Key fragmentation patterns in MS include ions corresponding to the piperidinyl cation and methoxyphenyl carboxamide fragments, supporting the integrity of the molecule.
  • Spectroscopic data typically show characteristic amide carbonyl stretching (~1650 cm^-1 in IR) and aromatic proton signals consistent with the 4-methoxyphenyl group in NMR.

Research Findings on Preparation Efficiency and Yields

  • Reported yields for similar thiadiazole derivatives range from 50% to 90% depending on reaction conditions and purification methods.
  • Microwave-assisted synthesis and green chemistry approaches have been explored to improve reaction times and environmental profiles in related heterocyclic syntheses.
  • Use of oxidizing agents such as iodine or ferric chloride can facilitate ring closure in thiadiazole formation with high selectivity and yield.

Summary Table of Key Preparation Steps and Conditions

Step Intermediate/Product Reagents/Conditions Yield (%) Notes
Hydrazide formation Piperidin-4-carbohydrazide Hydrazine hydrate, ethanol, reflux 2-3 h 80-85 Monitored by TLC
Thiadiazole ring cyclization 5-piperidin-4-yl-1,3,4-thiadiazole-2-thiol CS2, alkaline alcoholic medium, acidification 70-80 Requires careful pH control
Amide coupling This compound 4-methoxyaniline, base, DMF, room temp 60-75 Purified by recrystallization

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Core formation : The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides with carbon disulfide under alkaline conditions (e.g., KOH) .
  • Piperidine coupling : The piperidin-4-yl group is introduced via nucleophilic substitution or reductive amination. For example, coupling 5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxylic acid derivatives with N-(4-methoxyphenyl)amine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
  • Optimization : Yield improvements (70–85%) are achieved by adjusting solvent polarity (DMF vs. THF), temperature (0–25°C), and stoichiometric ratios (1.2:1 amine:carboxylic acid) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., methoxy proton at δ 3.8 ppm, thiadiazole C=O at ~165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 347.12) .
    • Crystallography : Single-crystal X-ray diffraction resolves intramolecular interactions (e.g., N–H⋯O hydrogen bonds between thiadiazole and piperidine moieties) and dihedral angles (<5° deviation from planarity) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Assay design :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC50_{50} determination) .
  • Controls : Include reference inhibitors (e.g., imatinib for kinases) and solvent-only blanks to normalize data .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., IC50_{50} variability) be resolved?

  • Root-cause analysis :

  • Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.8), temperature (25°C vs. 37°C), and incubation times (1h vs. 24h) .
  • Compound stability : Perform HPLC monitoring of degradation products under assay conditions (e.g., hydrolysis of the methoxy group in acidic media) .
  • Statistical validation : Apply two-tailed Student’s t-test (p < 0.05) with ≥3 replicates to assess significance .

Q. What computational strategies are used to study structure-activity relationships (SAR) for this compound?

  • Molecular docking :

  • Target selection : Prioritize receptors with hydrophobic pockets (e.g., PARP-1) based on the compound’s aryl and piperidine motifs .
  • Conformational analysis : Use DFT calculations (B3LYP/6-31G*) to model low-energy conformers and compare with X-ray data .
    • QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

Q. How does the compound’s stability under experimental conditions (e.g., light, pH) affect reproducibility?

  • Degradation studies :

  • Photostability : Expose to UV light (254 nm) for 24h; monitor via TLC for thiadiazole ring cleavage .
  • pH stability : Incubate in buffers (pH 2–12) at 37°C; quantify intact compound using LC-MS. Optimal stability observed at pH 6–8 .
    • Storage recommendations : Store at −20°C in amber vials under inert gas to prevent oxidation .

Q. What strategies are employed to design analogs with enhanced target selectivity?

  • Scaffold modification :

  • Piperidine substitution : Replace with morpholine (improves solubility) or spirocyclic amines (enhances rigidity) .
  • Methoxy group replacement : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) to modulate aryl ring electronics .
    • Bioisosteres : Substitute thiadiazole with oxadiazole to reduce metabolic liability while retaining H-bonding capacity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 2
N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide

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